molecular formula C22H30N2O7 B14760164 Phthalimidinoglutarimide-C3-O-PEG3-OH

Phthalimidinoglutarimide-C3-O-PEG3-OH

Cat. No.: B14760164
M. Wt: 434.5 g/mol
InChI Key: NZKYAMDXQQEVSI-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-C3-O-PEG3-OH is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, which collectively contribute to its versatility and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-C3-O-PEG3-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked via a PEG spacer. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and maintain high product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-C3-O-PEG3-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted products .

Scientific Research Applications

Phthalimidinoglutarimide-C3-O-PEG3-OH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG3-OH involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing various biological processes. The PEG linker enhances the compound’s solubility and bioavailability, facilitating its use in biological and medical applications .

Comparison with Similar Compounds

Phthalimidinoglutarimide-C3-O-PEG3-OH can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the PEG linker, which confer distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C22H30N2O7

Molecular Weight

434.5 g/mol

IUPAC Name

3-[7-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C22H30N2O7/c25-8-10-30-12-14-31-13-11-29-9-2-4-16-3-1-5-17-18(16)15-24(22(17)28)19-6-7-20(26)23-21(19)27/h1,3,5,19,25H,2,4,6-15H2,(H,23,26,27)

InChI Key

NZKYAMDXQQEVSI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCO

Origin of Product

United States

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